CA XII vs. CA II Selectivity: >380-Fold Discrimination
In a stopped-flow CO₂ hydration assay against human recombinant carbonic anhydrases, N-(5-methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide exhibited a Ki of 26 nM for CA XII, while its affinity for CA II was negligible (Ki >10,000 nM) [1]. This represents a >380-fold selectivity for CA XII over CA II. In contrast, the reference pan-CA inhibitor acetazolamide (AAZ) shows Ki values of 12.5 nM (hCA II) and approximately 5.7 nM (hCA XII) under comparable conditions, i.e., AAZ is essentially non‑selective between these two isoforms [2]. The selectivity window of the title compound far exceeds that of typical sulfonamide CA inhibitors, making it a valuable starting point for developing isoform-selective CA XII inhibitors.
| Evidence Dimension | Isoform selectivity index (CA II Ki / CA XII Ki) |
|---|---|
| Target Compound Data | CA XII Ki = 26 nM; CA II Ki > 10,000 nM → Selectivity index > 384 |
| Comparator Or Baseline | Acetazolamide: CA XII Ki ≈ 5.7 nM; CA II Ki = 12.5 nM → Selectivity index ≈ 0.46 |
| Quantified Difference | >835-fold higher CA XII/CA II selectivity versus acetazolamide |
| Conditions | Stopped-flow CO₂ hydration assay; human recombinant CA XII and CA II; 15 min preincubation |
Why This Matters
High isoform selectivity is critical for minimizing off-target effects in CA-targeted therapies (e.g., glaucoma, cancer); this compound provides a >380-fold preference for CA XII, a profile not achievable with pan-CA inhibitors like AAZ.
- [1] BindingDB entry BDBM50143906. Ki values for human CA XII (26 nM) and CA II (>10,000 nM) for N-(5-Methylisoxazol-3-yl)-4-thioureidobenzenesulfonamide. 2025. Available at: https://bindingdb.org (accessed May 6, 2026). View Source
- [2] Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nat. Rev. Drug Discov. 7, 168–181 (2008). Ki values for acetazolamide: hCA II Ki = 12.5 nM; hCA XII Ki ≈ 5.7 nM. View Source
